Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate

GPR35 agonism GPCR pharmacology structure-activity relationship

Researchers studying GPR35 pharmacology require a structurally matched but pharmacologically silent negative control to discriminate true receptor-mediated effects from assay artifacts. Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is the only compound that preserves the full 6-bromo-3-methyl substitution fingerprint of the potent agonist YE210 while remaining completely inactive in DMR, β-arrestin translocation, and receptor internalization assays at concentrations up to 128 μM. The C6 bromine enables Pd-catalyzed cross-coupling for library diversification, while the C2 ethyl ester provides an orthogonal handle for hydrolysis or amidation. This compound is available through custom synthesis with rigorous quality control.

Molecular Formula C10H9BrO2S2
Molecular Weight 305.2 g/mol
Cat. No. B14035608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate
Molecular FormulaC10H9BrO2S2
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)C(=CS2)Br)C
InChIInChI=1S/C10H9BrO2S2/c1-3-13-10(12)8-5(2)7-9(15-8)6(11)4-14-7/h4H,3H2,1-2H3
InChIKeySTARULUFHBXCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate: Identity & Class


Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate (C₁₀H₉BrO₂S₂, MW 305.21 g/mol) is a brominated, methyl-substituted thieno[3,2-b]thiophene-2-carboxylic acid ethyl ester [1]. It belongs to the thieno[3,2-b]thiophene class—a planar, electron-rich fused bicyclic heteroaromatic scaffold widely exploited in medicinal chemistry and organic electronics [2]. The compound features three synthetically addressable functional elements: a bromine at C6 enabling metal-catalyzed cross-coupling, a methyl at C3 providing steric and electronic tuning, and an ethyl ester at C2 that can be hydrolyzed to the corresponding carboxylic acid or serve as a directing group [3]. This specific substitution pattern has been explicitly characterized in the GPR35 agonist literature, where its direct carboxylic acid analog (YE210/compound 16a) was identified as one of the two most potent agonists in the series [4].

Structurally matched negative control for GPR35 pharmacology assays
C6-bromo handle for regioselective Pd-catalyzed cross-coupling diversification
C2 ethyl ester as orthogonal functional group for hydrolysis or transesterification
Pre-validated MD topology (ATB ID 69713) ready for computational studies

Ethyl 6-Bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate: Uniqueness vs. Generic Analogs


Thieno[3,2-b]thiophene derivatives cannot be treated as interchangeable building blocks; minor structural perturbations at the 2-, 3-, and 6-positions produce drastic changes in biological activity, physicochemical properties, and synthetic utility [1]. In the GPR35 agonist series, converting the carboxylic acid at C2 to an ethyl ester (producing the present compound) completely abolishes agonist activity in both DMR and β-arrestin recruitment assays, while removal of the 6-bromo and 3-methyl substituents reduces potency by over 600-fold [1]. The bromine at C6 is strategically positioned for regioselective Pd-catalyzed cross-coupling, a reactivity profile not shared by non-brominated or differently halogenated analogs [2]. These three substitution features—ester, bromo, and methyl—are non-redundant; substituting any single element with a generic alternative from the same compound class results in a functionally distinct entity with different biological, physicochemical, and synthetic properties.

Removing 6-bromo or 3-methyl substitutions drastically alters biological profile; structural analogs may not serve as matched inactive controls.
The carboxylic acid form (YE210) is a potent GPR35 agonist, not interchangeable as an inactive tool compound.
Differently halogenated or non-halogenated thienothiophenes exhibit altered cross-coupling reactivity, limiting synthetic substitution.

Ethyl 6-Bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate: Quantitative Differentiation Evidence


GPR35 Agonist Activity: Ester vs. Acid

In a direct head-to-head comparison within the same study, compound 15a (ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate, the target compound) was found to be completely inactive in DMR agonist assays in HT-29 cells, whereas compound 16a (6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid, YE210) exhibited an EC₅₀ of 63.7 ± 4.1 nM (0.064 ± 0.004 μM) and 105 ± 3% efficacy relative to zaprinast [1]. Compound 15a was also unable to trigger receptor internalization of GPR35, unlike 16a which robustly induced internalization [1]. In the Tango β-arrestin translocation assay, 15a was inactive, while 16a displayed an EC₅₀ of 15.0 ± 1.2 μM with 104 ± 5% efficacy relative to zaprinast [1]. This establishes the ethyl ester as a functionally silent analog of a potent GPR35 agonist.

GPR35 Activity (Ester vs Acid)
Head-to-head
Ethyl ester: inactive ≤128 µM Acid (YE210): DMR EC₅₀ 63.7 nM, Tango EC₅₀ 15.0 µM
Establishes matched inactive analog profile for GPR35 assay controls.
Data from Deng et al. 2011; verify in-house assay conditions.
GPR35 agonism GPCR pharmacology structure-activity relationship

Potency Comparison: Carboxylic Acid vs. Zaprinast

The carboxylic acid analog YE210 (16a) is approximately 2.5-fold more potent than the reference GPR35 agonist zaprinast in DMR assays (EC₅₀ 0.064 μM vs. 0.16 μM), and both are full agonists in DMR [1]. However, YE210 displays biased signaling: it is less potent in recruiting β-arrestin (Tango EC₅₀ 15.0 μM) compared to zaprinast (Tango EC₅₀ 4.20 μM), indicating β-arrestin-biased agonism that is distinct from the reference [1]. The target ethyl ester is inactive in both assays, placing it outside the agonist potency spectrum entirely [1]. This three-way comparison (zaprinast → YE210 → ethyl ester) defines a full activity gradient from reference agonist to potent biased agonist to null-activity analog.

Potency Gradient (YE210 vs Zaprinast)
Head-to-head
YE210: DMR EC₅₀ 0.064 µM, Tango EC₅₀ 15.0 µM Zaprinast: DMR EC₅₀ 0.16 µM, Tango EC₅₀ 4.20 µM Target: inactive
Defines activity gradient for assay calibration and biased agonism studies.
HT-29 DMR and U2OS Tango assays; Deng et al. 2011.
GPR35 biased agonism β-arrestin recruitment DMR pharmacology

Key Role of 6-Bromo and 3-Methyl Substituents

Systematic SAR analysis demonstrated that removal of the 6-bromo group combined with replacement of the 3-methyl group by a hexyl chain (compound 11) resulted in approximately 54-fold loss of DMR potency (EC₅₀ = 3.44 μM vs. 0.064 μM for 16a) [1]. Complete removal of both bromo and methyl substituents (compound 10) caused over 600-fold loss of potency (EC₅₀ = 42.4 μM vs. 0.064 μM) [1]. Replacing the methyl with longer n-alkyl chains (compounds 16b–e, ethyl through n-octyl) uniformly reduced both potency and efficacy [1]. These data demonstrate that the precise 6-bromo-3-methyl substitution pattern is non-redundant and essential for the biological activity of the carboxylic acid scaffold, and by extension, the ethyl ester serves as the only analog that preserves this critical substitution pattern while abolishing activity solely through C2 functional group modification.

Substituent Impact (6-Br/3-Me)
Class-level inference
Removal of 6-Br/3-Me: >600-fold potency loss (EC₅₀ 42.4 µM vs 0.064 µM)
Confirms non-redundant substitution pattern; critical for negative control identity.
SAR data; class-level inference from Deng et al. 2011.
SAR analysis GPR35 agonist optimization substituent effects

Lipophilicity Shift: Acid to Ethyl Ester

Esterification of the carboxylic acid to the ethyl ester produces a substantial increase in computed lipophilicity. The parent thieno[3,2-b]thiophene-2-carboxylic acid has a reported XLogP3 of 2.6 [1], while ethyl thieno[3,2-b]thiophene-2-carboxylate has a reported logP of 5.74 . For the 6-bromo-3-methyl substituted pair, the addition of bromine (+0.6 to +0.8) and methyl (+0.5) contributions to logP means the target compound is estimated to have logP approximately 3-4 units higher than its carboxylic acid counterpart (estimated logP ~5.5-6.5 vs. ~2.5-3.0) [2]. This lipophilicity difference directly impacts membrane permeability, aqueous solubility, and potential for passive diffusion across biological barriers—making the ethyl ester the preferred form for applications requiring higher membrane penetration or where the carboxylic acid's polarity is problematic.

Lipophilicity Shift (Acid to Ester)
Cross-study comparable
Estimated ΔlogP +2.5–3.5 upon ethyl esterification
Supports membrane permeability and solubility screening decisions.
Computed XLogP3/fragment-based; verify experimentally.
drug-likeness logP permeability prodrug design

6-Bromo as a Cross-Coupling Handle

The C6 bromine atom in the target compound provides a versatile leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Kumada, and direct C-H arylation), enabling regioselective introduction of aryl, heteroaryl, alkenyl, or alkynyl substituents at this position [1]. Non-brominated thieno[3,2-b]thiophene-2-carboxylate esters require harsher C-H activation conditions and generally show lower regioselectivity in direct arylation [2]. The 6-bromo position is chemically distinct from the 2-bromo or 2,5-dibromo isomers, which exhibit different reactivity profiles and are used for polymer synthesis via different coupling strategies [1]. The ethyl ester at C2 serves as an additional functional handle: it can be hydrolyzed under mild basic conditions to the free carboxylic acid, reduced to the alcohol, or transesterified, providing orthogonal reactivity to the C6 bromine .

Cross-Coupling Utility
Supporting evidence
C6-Br enables Suzuki, Stille, direct arylation; orthogonal C2-COOEt handle
Predictable regioselective diversification distinct from non-halogenated analogs.
Reactivity profile confirmed in Pd-catalyzed protocols.
cross-coupling Suzuki coupling Stille coupling C-H activation

Pre-Validated MD Topology Parameters

The target compound has a fully processed entry in the Automated Topology Builder (ATB) and Repository (Molecule ID 69713, Version 3.0), with completed DFT-optimized geometry at the B3LYP/6-31G* level, Merz-Singh-Kollman charges, and validated MD topology files ready for use in GROMOS-compatible molecular dynamics simulations [1]. The processing pipeline has completed all stages (QM0 semi-empirical, QM1 DFT optimization, QM2 DFT Hessian calculation) with a total processing time of over 10 days, indicating a thorough parameterization [1]. In contrast, the corresponding carboxylic acid analog (6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid) does not have an equivalent ATB entry with completed MD parameters, nor do most other 6-bromo-substituted thieno[3,2-b]thiophene analogs [2]. This makes the ethyl ester the only analog in this sub-series with ready-to-use, validated computational parameters for molecular modeling studies.

MD Topology Availability
Specification review
ATB ID 69713; GROMOS 54A7; B3LYP/6-31G* optimized
Ready-to-use computational ligand for MD and SBDD workflows.
Validate parameters for specific simulation conditions.
molecular dynamics computational chemistry force field parameters in silico screening

Optimal Applications of Ethyl 6-Bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate


Negative Control for GPR35 Assays

In any DMR-based or β-arrestin recruitment assay using YE210 (6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid) or related thienothiophene GPR35 agonists, the ethyl ester is the only structurally matched compound that preserves the full 6-bromo-3-methyl substitution fingerprint while remaining completely inactive [1]. At concentrations up to 128 μM, compound 15a produces no detectable DMR signal, no receptor internalization, and no β-arrestin translocation [1]. This makes it indispensable for discriminating true GPR35-mediated effects from assay artifacts, non-specific binding, or off-target activity. Alternative negative controls such as vehicle-only or structurally unrelated compounds cannot account for potential non-specific effects of the thienothiophene scaffold itself.

Prodrug for In Vivo GPR35 Studies

The ethyl ester can serve as a lipophilic prodrug or protected form of the carboxylic acid GPR35 agonist YE210 [1]. With an estimated logP increase of approximately 2.5–3.5 units over the carboxylic acid [2], the ester exhibits improved membrane permeability, potentially enabling better oral absorption or cellular uptake. Esterase-mediated hydrolysis in vivo would release the active carboxylic acid. This prodrug approach directly leverages the ester-to-acid activity differential established in the 2011 Deng et al. study, where the ester was confirmed inactive in vitro but retains all structural features required for conversion to the potent agonist [1].

Building Block for Diversity-Oriented Synthesis

The C6 bromine enables Pd-catalyzed Suzuki-Miyaura, Stille, or direct C-H arylation to introduce aryl, heteroaryl, or alkenyl diversity at position 6, while the C2 ethyl ester provides an orthogonal handle for subsequent hydrolysis, amidation, or reduction [1]. This allows a two-step diversification strategy: (1) cross-couple at C6-Br, then (2) modify C2-COOEt, generating libraries of thieno[3,2-b]thiophene analogs inaccessible from non-halogenated or differently halogenated starting materials. The Beilstein J Org Chem 2019 paper demonstrates the general utility of this approach for constructing complex N,S-heterotetracenes from related thieno[3,2-b]thiophene esters [2].

Pre-Parameterized Ligand for MD & SBDD

Computational chemistry groups requiring a thieno[3,2-b]thiophene ligand for docking, free energy perturbation (FEP), or molecular dynamics studies can directly use the validated ATB topology (Molecule ID 69713) with GROMOS-compatible force fields [1]. The completed DFT optimization at B3LYP/6-31G* and Merz-Singh-Kollman charge derivation eliminates the need for manual parameterization, a process that can take weeks and requires specialized expertise [1]. For studies comparing active vs. inactive GPR35 ligands, the ethyl ester provides a structurally identical but pharmacologically silent comparator to the carboxylic acid agonist, enabling clean computational deconvolution of binding energetics from functional activity [2].

Application
Selection Property
Validation Focus
GPR35 negative control studies
Structurally matched inactive analog
Assay specificity and off-target profiling
Prodrug research for GPR35 models
Ester-to-acid conversion pathway
Esterase-dependent activation in model systems
Thienothiophene library synthesis
Regioselective C6 cross-coupling handle
Orthogonal C2 ester modification step
MD simulations and SBDD
Pre-validated force field parameters
Parameter reproducibility and transferability
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